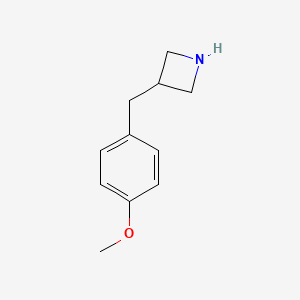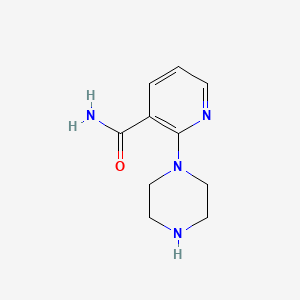
2-Piperazin-1-ylnicotinamide
説明
2-Piperazin-1-ylnicotinamide is a chemical compound that is part of a broader class of piperazine derivatives. These compounds have been extensively studied due to their potential pharmacological properties. Piperazine itself is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. When attached to other pharmacophores, such as quinoline or nicotinamide, piperazine derivatives can exhibit a range of biological activities, including antiaggregative, antimicrobial, and antiallergic properties .
Synthesis Analysis
The synthesis of 2-piperazin-1-yl-quinazolines involves multiple steps, starting from 2-haloquinolines and anilides. These precursors undergo reactions such as alkylation, arylation, acylation, and reductive amination to form the desired piperazinoquinoline derivatives . In another study, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives includes cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by several other reactions involving isoamylnitrite, diiodomethane, and copper iodide, and finally a reaction with piperazine .
Molecular Structure Analysis
The molecular structure of 2-piperazin-1-yl-quinazolines and related compounds is characterized by the presence of the piperazine ring, which is a key structural feature that interacts with biological targets. The molecular docking studies of these compounds have shown that they can bind to specific proteins, such as the integrin αIIbβ3, which is important in platelet aggregation. The docking experiments help in determining the key protein-ligand interactions and can correlate the affinity and docking scores with the biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are quite diverse. For instance, the synthesis of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides from N-pyridinylpropenamides indicates the versatility of piperazine chemistry in forming various functionalized compounds . The reactivity of the piperazine ring allows it to be a building block for the synthesis of polyfunctionalized heterocyclic compounds, which can be tailored for specific pharmacological activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-piperazin-1-ylnicotinamide are not detailed in the provided papers, the general properties of piperazine derivatives can be inferred. These compounds typically have high nitrogen content due to the piperazine ring, which can influence their basicity and solubility. The presence of additional functional groups, such as quinoline or nicotinamide, can further affect properties like melting point, boiling point, and stability. The synthesized compounds' structures are usually confirmed using techniques like LC-MS, NMR, IR, and mass spectrometry, which also provide insights into their physical and chemical characteristics .
科学的研究の応用
Therapeutic Applications in Psychiatry and Neurology :
- Piperazine derivatives, including 2-Piperazin-1-ylnicotinamide, have been explored for their potential in treating psychiatric disorders. These compounds are being investigated for their role as serotonin reuptake inhibitors and serotonin 5-HT1A receptor antagonists. This dual action is significant in the development of new antidepressants (Zhou et al., 2009).
- Additionally, these derivatives are studied for their effects on glucose homeostasis, especially in models of type II diabetes. Some piperazine derivatives have shown promising results in enhancing glucose tolerance without significant side effects (Le Bihan et al., 1999).
Potential in Antiviral Research :
- Research has shown that certain piperazine derivatives have antiviral properties. For instance, urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine demonstrated significant activity against the tobacco mosaic virus, suggesting their potential use in agricultural virus control (Nagalakshmamma et al., 2020).
Applications in Cancer Research :
- Piperazine compounds are being explored as potential anticancer agents. Novel diaryl ureas containing 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group, for instance, have been evaluated for their cytotoxic activities in various human cancer cell lines. Some of these compounds showed potent anti-cancer activities, surpassing the reference drug Sorafenib (Zhao et al., 2013).
Environmental Applications :
- Piperazine compounds, including 2-Piperazin-1-ylnicotinamide, are being studied for environmental applications. A bacterium species, Paracoccus sp., has been discovered that can degrade piperazine, using it as a sole source of carbon, nitrogen, and energy. This research could have implications for bioremediation and the treatment of industrial waste containing piperazine derivatives (Cai et al., 2013).
Material Science and Flame Retardancy :
- Studies have also explored the use of piperazine-phosphonates derivatives as flame retardants for cotton fabric. This research is significant for enhancing the safety of textiles and reducing fire hazards (Nguyen et al., 2014).
将来の方向性
特性
IUPAC Name |
2-piperazin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-9(15)8-2-1-3-13-10(8)14-6-4-12-5-7-14/h1-3,12H,4-7H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNARQDUUQTTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588472 | |
| Record name | 2-(Piperazin-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-ylnicotinamide | |
CAS RN |
87394-64-7 | |
| Record name | 2-(Piperazin-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




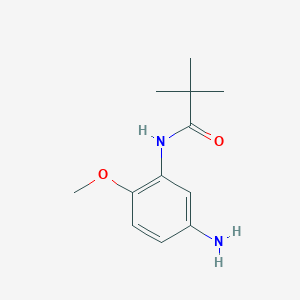



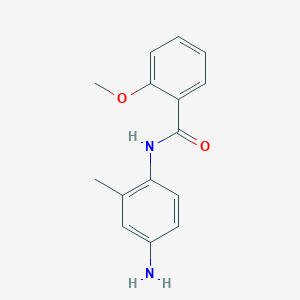
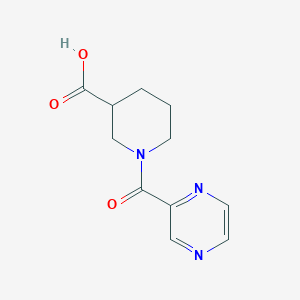

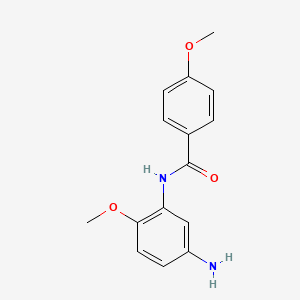

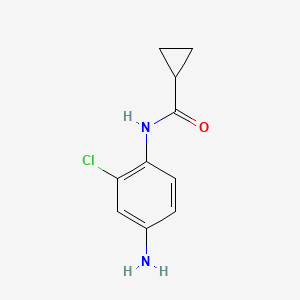
![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1355862.png)
